2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acetamide Formation: The final step involves the reaction of the benzylated benzodiazole with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while substitution could produce various halogenated or nitrated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might bind to specific proteins, altering their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide
- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenyl group may enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17-12-13-20(14-18(17)2)25-24(28)16-27-22-11-7-6-10-21(22)26-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANCAHVAXIMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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